Trimethylsilyl methoxy(phenyl)acetate
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Overview
Description
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is an organic compound with the molecular formula C12H18O3Si and a molecular weight of 238.355 g/mol . It is also known by the name trimethylsilyl methoxy (phenyl)acetate . This compound is characterized by its density of approximately 1.0±0.1 g/cm³ and a boiling point of 255.2±33.0 °C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-phenylacetic acid trimethylsilyl ester typically involves the esterification of 2-methoxy-2-phenylacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-phenylacetic acid trimethylsilyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-methoxy-2-phenylacetic acid and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Common reagents include halides and nucleophiles under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: 2-Methoxy-2-phenylacetic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or acids derived from the methoxy group.
Scientific Research Applications
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other esters and acids.
Biology: Employed in the study of metabolic pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-methoxy-2-phenylacetic acid trimethylsilyl ester involves its hydrolysis to release 2-methoxy-2-phenylacetic acid, which can then participate in various biochemical pathways. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-phenylacetic acid: The parent acid of the ester.
Trimethylsilyl acetate: Another ester with a trimethylsilyl group.
Phenylacetic acid esters: A class of compounds with similar structural features.
Uniqueness
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is unique due to its combination of a methoxy group and a trimethylsilyl ester, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry as a versatile intermediate .
Properties
CAS No. |
55557-19-2 |
---|---|
Molecular Formula |
C12H18O3Si |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
trimethylsilyl 2-methoxy-2-phenylacetate |
InChI |
InChI=1S/C12H18O3Si/c1-14-11(10-8-6-5-7-9-10)12(13)15-16(2,3)4/h5-9,11H,1-4H3 |
InChI Key |
QGWFPOPFKMDJPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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